Cas no 1609406-59-8 (N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride)

N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride 化学的及び物理的性質
名前と識別子
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- N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride
- N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride
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- MDL: MFCD13194087
- インチ: 1S/C11H17NS.ClH/c1-10-4-6-11(7-5-10)13-9-3-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H
- InChIKey: KSRUSKLRKUZUAW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)CCCNC.Cl
N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255704-5g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95% | 5g |
$355 | 2023-09-04 | |
TRC | M332645-100mg |
N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine Hydrochloride |
1609406-59-8 | 100mg |
$ 65.00 | 2022-06-03 | ||
A2B Chem LLC | AI91391-1g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95% | 1g |
$120.00 | 2024-04-20 | |
A2B Chem LLC | AI91391-5g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95% | 5g |
$445.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1255704-1g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95% | 1g |
$125 | 2025-02-24 | |
TRC | M332645-500mg |
N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine Hydrochloride |
1609406-59-8 | 500mg |
$ 80.00 | 2022-06-03 | ||
1PlusChem | 1P00J4F3-1g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95% | 1g |
$61.00 | 2025-03-01 | |
TRC | M332645-50mg |
N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine Hydrochloride |
1609406-59-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
Fluorochem | 361651-1g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95.0% | 1g |
£79.00 | 2023-04-13 | |
Fluorochem | 361651-5g |
N-methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride |
1609406-59-8 | 95.0% | 5g |
£313.00 | 2023-04-13 |
N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochlorideに関する追加情報
Introduction to N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride (CAS No. 1609406-59-8)
N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride, a compound with the chemical identifier CAS No. 1609406-59-8, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents.
The structure of N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride consists of a thioether linkage between a propylamine moiety and a 4-methylphenyl group, further modified by a methyl group on the nitrogen atom. This specific arrangement contributes to its distinct chemical behavior and reactivity, which are being explored for various pharmacological purposes. The presence of the hydrochloride salt form not only improves its handling but also influences its interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of thioether-containing compounds. These molecules have shown promise in modulating various biological pathways, making them attractive candidates for drug development. Specifically, the combination of an aromatic ring with a sulfur-containing group can lead to enhanced binding affinity and selectivity towards certain enzymes and receptors. This characteristic is particularly relevant in the context of developing treatments for neurological disorders, where precise targeting is crucial.
Current research indicates that derivatives of N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride may exhibit properties that are beneficial in the treatment of conditions such as depression and anxiety. The methylphenyl moiety is known to interact with serotonin receptors, suggesting potential anxiolytic effects. Additionally, the thioether group can influence metabolic pathways, which may contribute to its therapeutic efficacy. These findings are supported by preclinical studies that have demonstrated promising results in animal models.
The synthesis of N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the thioether intermediate followed by methylation and salt formation. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve efficiency and minimize byproducts. These methods align with modern pharmaceutical manufacturing standards, ensuring that the final product meets stringent quality requirements.
The pharmacokinetic profile of this compound is another area of active investigation. Studies have begun to explore how N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride is metabolized and excreted in vivo. Understanding these processes is essential for determining appropriate dosing regimens and predicting potential side effects. Advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing its metabolic pathways and interactions with biological systems.
One of the most exciting aspects of studying N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride is its potential as a scaffold for drug discovery. By modifying its structure, researchers can explore new chemical spaces and develop novel therapeutics with improved efficacy and reduced toxicity. Computational modeling techniques, such as molecular docking and virtual screening, are being used to identify promising derivatives before they are synthesized in the lab. This approach accelerates the drug discovery process and reduces costs associated with trial-and-error experimentation.
The safety profile of N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride is another critical consideration during development. Preclinical toxicology studies have been conducted to assess its potential hazards at various doses. These studies include evaluations of acute toxicity, chronic exposure effects, and potential long-term health risks. The results from these studies provide valuable insights into how the compound behaves within biological systems and inform decisions about further clinical development.
In conclusion, N-Methyl-3-(4-methylphenyl)thio-1-propanamine Hydrochloride represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research into treating neurological disorders and other conditions. As our understanding of its pharmacological properties continues to grow, so does the likelihood that it will play a role in future medical treatments. The ongoing research into this molecule underscores the importance of continued investment in chemical biology and drug discovery efforts.
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